ethyl 2-(1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamido)acetate
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Overview
Description
Ethyl 2-(1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamido)acetate is a complex organic compound featuring a triazole ring, a pyrrole ring, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamido)acetate typically involves multi-step organic reactions. One common method includes the cycloaddition reaction of azides with alkynes to form the triazole ring, followed by the introduction of the pyrrole ring and the phenyl group through subsequent reactions. The final step often involves esterification to introduce the ethyl acetate moiety.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamido)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility in different applications.
Scientific Research Applications
Ethyl 2-(1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamido)acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 2-(1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamido)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole and pyrrole rings can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate biological pathways and processes, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazole derivatives, such as:
- 1-phenyl-1H-1,2,3-triazole
- 1H-pyrrol-1-yl-1,2,3-triazole
- Phenyl-pyrrole derivatives
Uniqueness
Ethyl 2-(1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamido)acetate is unique due to its combination of a triazole ring, a pyrrole ring, and a phenyl group, which confer distinct chemical and biological properties
Properties
IUPAC Name |
ethyl 2-[(1-phenyl-5-pyrrol-1-yltriazole-4-carbonyl)amino]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O3/c1-2-25-14(23)12-18-16(24)15-17(21-10-6-7-11-21)22(20-19-15)13-8-4-3-5-9-13/h3-11H,2,12H2,1H3,(H,18,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATENGJHUMLMWGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)C1=C(N(N=N1)C2=CC=CC=C2)N3C=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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